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SR 27897: A Potent and Selective CCK-A
Receptor Antagonist
SR 27897 stands as a highly potent and selective antagonist for the Cholecystokinin-A (CCK-

A) receptor, demonstrating significant promise for researchers investigating the physiological

roles of CCK and the therapeutic potential of CCK-A receptor modulation. This guide provides a

comparative analysis of SR 27897's selectivity, supported by experimental data and detailed

methodologies, to assist researchers, scientists, and drug development professionals in their

endeavors.

Comparative Analysis of Receptor Binding Affinity
The selectivity of SR 27897 for the CCK-A receptor is evident when comparing its binding

affinity to that of other well-characterized CCK receptor ligands. The following table

summarizes the binding affinities (Ki and IC50 values) of SR 27897, the CCK-A selective

antagonist Devazepide, and the CCK-B selective antagonist L-365,260.
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Compound
Receptor
Subtype

Species
Tissue/Cell
Line

Binding
Affinity
(Ki/IC50)

Selectivity
(CCK-
B/CCK-A
ratio)

SR 27897 CCK-A Rat
Pancreatic

Membranes
Ki = 0.2 nM[1] >33

CCK-B

IC50 ratio of

800 (vs

Gastrin/CCK-

A)[1]

Devazepide

(L-364,718)
CCK-A Rat

Pancreatic

Membranes

IC50 = 81

pM[2]
~3000

CCK-A Bovine Gallbladder IC50 = 45 pM

CCK-B Guinea Pig Brain
IC50 = 245

nM

L-365,260 CCK-A
IC50 = 280

nM

CCK-B Guinea Pig
Gastrin

Receptors

CCK-B Guinea Pig
Brain CCK

Receptors

Note: Ki and IC50 are measures of binding affinity; a lower value indicates a higher affinity. The

selectivity ratio is calculated from the ratio of binding affinities for the two receptor subtypes.

SR 27897 exhibits a nanomolar binding affinity for the rat pancreatic CCK-A receptor, with a Ki

of 0.2 nM. Its high selectivity is highlighted by a CCK-B/CCK-A IC50 ratio of 800. Devazepide

also shows high potency and selectivity for the CCK-A receptor. In contrast, L-365,260 is a

selective antagonist for the CCK-B receptor, with significantly lower affinity for the CCK-A

receptor.
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To validate the selectivity of SR 27897, various in vitro and in vivo experiments are employed.

Below are detailed methodologies for key assays.

Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of SR 27897 and comparator compounds for

CCK-A and CCK-B receptors.

Materials:

Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g.,

rat pancreas for CCK-A, guinea pig brain for CCK-B).

Radioligand (e.g., [3H]SR 27897, [125I]CCK-8).

Test compounds (SR 27897, Devazepide, L-365,260).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

Wash buffer (ice-cold assay buffer).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the

membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a

standard assay (e.g., Bradford assay).

Assay Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration

(typically at or below its Kd value), and varying concentrations of the test compound.
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Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a

specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 value (the concentration of compound that

inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Radioligand Binding Assay Workflow

Pancreatic Amylase Release Assay
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This functional assay assesses the ability of an antagonist to inhibit CCK-A receptor-mediated

biological responses in pancreatic acinar cells.

Objective: To determine the functional antagonist potency (pA2) of SR 27897.

Materials:

Isolated pancreatic acini from rats.

Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and

0.1% BSA.

CCK-8 (agonist).

SR 27897.

Amylase substrate (e.g., Phadebas tablets).

Spectrophotometer.

Procedure:

Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas

followed by mechanical shearing.

Pre-incubation: Pre-incubate the acini in buffer with varying concentrations of SR 27897 for a

specific time (e.g., 30 minutes) at 37°C.

Stimulation: Add varying concentrations of CCK-8 to stimulate amylase release and incubate

for a further period (e.g., 30 minutes).

Sample Collection: Centrifuge the acini suspension to separate the cells from the

supernatant.

Amylase Measurement: Measure the amylase activity in the supernatant using a

chromogenic substrate. The amount of product formed is proportional to the amylase activity.
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Data Analysis: Plot the amylase release as a percentage of maximal stimulation against the

CCK-8 concentration in the presence and absence of the antagonist. Perform a Schild

analysis to determine the pA2 value, which represents the negative logarithm of the

antagonist concentration that requires a two-fold increase in the agonist concentration to

produce the same response.
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Gallbladder Contraction Assay
This in vitro functional assay evaluates the antagonist's ability to inhibit CCK-A receptor-

mediated smooth muscle contraction.

Objective: To determine the functional antagonist potency (pA2) of SR 27897 on gallbladder

contractility.

Materials:

Guinea pig gallbladders.

Krebs-Henseleit solution.

CCK-8 (agonist).

SR 27897.

Organ bath with an isometric force transducer.

Procedure:

Tissue Preparation: Isolate guinea pig gallbladders and cut them into longitudinal strips.

Mounting: Mount the strips in an organ bath filled with Krebs-Henseleit solution, maintained

at 37°C and aerated with 95% O2 and 5% CO2. Attach one end to a fixed support and the

other to an isometric force transducer.

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g.,

60 minutes).

Contraction Studies: Elicit cumulative concentration-response curves to CCK-8 in the

absence and presence of increasing concentrations of SR 27897.

Data Analysis: Record the contractile force. Plot the contractile response against the CCK-8

concentration. Perform a Schild analysis to determine the pA2 value.
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The presented data and experimental methodologies unequivocally validate SR 27897 as a

potent and highly selective antagonist of the CCK-A receptor. Its high affinity for the CCK-A

receptor, coupled with its significantly lower affinity for the CCK-B receptor, makes it an

invaluable tool for elucidating the specific functions of CCK-A receptor signaling in various

physiological and pathological processes. The detailed protocols provided herein offer a

framework for researchers to independently verify and expand upon these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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